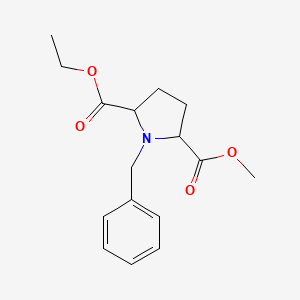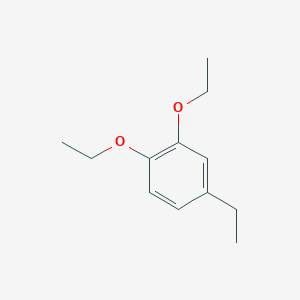
1,2-Diethoxy-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethoxy-4-ethylbenzene is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is also known by its IUPAC name, Benzene, 1,2-diethoxy-4-ethyl . This compound is characterized by the presence of two ethoxy groups and one ethyl group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-4-ethylbenzene can be synthesized through various methods. One common approach involves the alkylation of 1,2-diethoxybenzene with ethyl bromide in the presence of a strong base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethoxy-4-ethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-Diethoxy-4-ethylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Diethoxy-4-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-4-ethylbenzene: Similar in structure but with methoxy groups instead of ethoxy groups.
1,2-Diethoxybenzene: Lacks the ethyl group present in 1,2-Diethoxy-4-ethylbenzene.
1,4-Diethoxy-2-ethylbenzene: Similar but with different positions of the ethoxy and ethyl groups on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1,2-diethoxy-4-ethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-4-10-7-8-11(13-5-2)12(9-10)14-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
UBLKIWURCMXRBT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
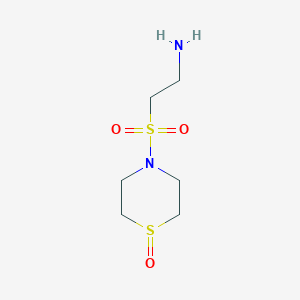

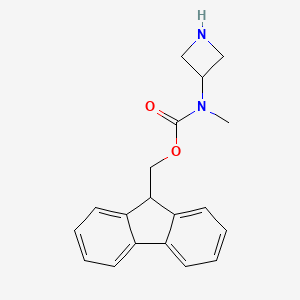
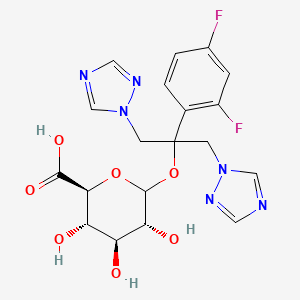

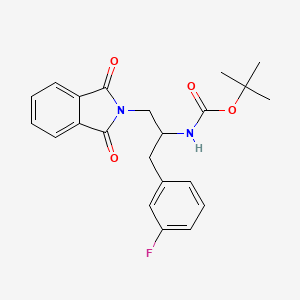
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
